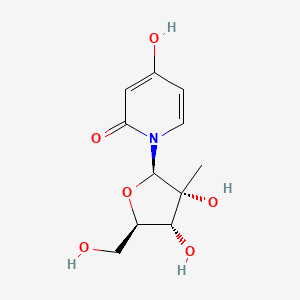
2,5-Difluorobenzyl azide
Vue d'ensemble
Description
2,5-Difluorobenzyl azide is an organic compound characterized by the presence of two fluorine atoms and an azide group attached to a benzyl ring
Mécanisme D'action
Target of Action
The primary target of 2,5-Difluorobenzyl azide is the formation of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .
Mode of Action
This compound interacts with its targets through the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of 1,2,3-triazoles using a reliable, regioselective, and high-yielding process . The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of 1,2,3-triazoles . The compound participates in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .
Pharmacokinetics
The compound’s role in the synthesis of 1,2,3-triazoles suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific conditions of the reaction and the properties of the resulting triazole compounds .
Result of Action
The primary result of the action of this compound is the formation of 1,2,3-triazoles . These compounds have diverse applications in various fields of chemistry and chemical biology . For example, the methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .
Action Environment
The action of this compound is influenced by various environmental factors, including the presence of a suitable catalyst and the specific conditions of the reaction . For instance, the compound has been used under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . The reaction environment and conditions can significantly influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
2,5-Difluorobenzyl azide plays a crucial role in biochemical reactions, particularly in the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high efficiency and selectivity. The azide group in this compound interacts with alkynes in the presence of a copper catalyst to form triazoles, which are stable and biologically active compounds. This interaction is essential for the development of new pharmaceuticals and bioconjugates.
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to form triazoles through click chemistry allows it to be used in the modification of biomolecules, such as proteins and nucleic acids This modification can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the azide group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with various biomolecules . Additionally, the azide group can undergo cycloaddition reactions with alkynes to form triazoles, which can further interact with enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts . Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes . At higher doses, this compound may exhibit toxic effects, including potential damage to tissues and organs. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of triazoles . The compound can be metabolized by enzymes that facilitate the azide-alkyne cycloaddition reaction, leading to the formation of triazole derivatives. These derivatives can further participate in metabolic processes, potentially affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can localize to various cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals . The compound can be directed to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or binding to specific proteins. This localization can influence the compound’s activity and function, allowing it to participate in targeted biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzyl azide can be synthesized through the reaction of 2,5-difluorobenzyl bromide with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically proceeds at room temperature and requires stirring for several hours to ensure complete conversion . The general reaction scheme is as follows:
2,5-Difluorobenzyl bromide+Sodium azide→2,5-Difluorobenzyl azide+Sodium bromide
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, given the potentially explosive nature of azides . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluorobenzyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzyl ring.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like DMSO or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of a base such as triethylamine (TEA).
Major Products
Substitution: Formation of various substituted benzyl azides.
Reduction: Formation of 2,5-difluorobenzylamine.
Cycloaddition: Formation of 1,2,3-triazoles, which are valuable intermediates in medicinal chemistry.
Applications De Recherche Scientifique
2,5-Difluorobenzyl azide has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluorobenzyl azide
- 4-Fluorobenzyl azide
- Benzyl azide
Uniqueness
2,5-Difluorobenzyl azide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and the properties of the resulting products. The presence of two fluorine atoms can enhance the compound’s stability and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications .
Propriétés
IUPAC Name |
2-(azidomethyl)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-1-2-7(9)5(3-6)4-11-12-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKJKIPXIYUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN=[N+]=[N-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bipyridine, [(4-methoxyphenyl)sulfonyl]-](/img/structure/B3275223.png)

![2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275257.png)






![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)

